Cas no 4042-43-7 ((R)-4-Methyloxazolidin-2-one)

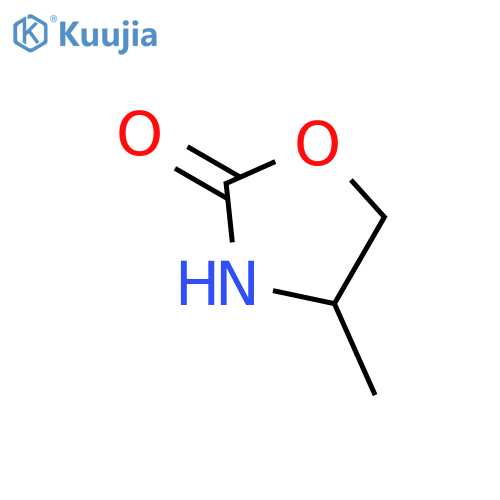

(R)-4-Methyloxazolidin-2-one structure

商品名:(R)-4-Methyloxazolidin-2-one

(R)-4-Methyloxazolidin-2-one 化学的及び物理的性質

名前と識別子

-

- (R)-4-Methyloxazolidin-2-one

- (4r)-4-methyl-2-oxazolidinone

- (4R)-4-methyl-oxazolidin-2-one

- (4R)-4-methyloxazolidinone

- (R)-4-methyl-oxazolidin-2-one

- 4-(R)-methyl-oxazolidin-2-one

- AC1MC23E

- AG-F-43329

- CTK4I3064

- R-4-methyl-Oxazolidin-2-one

- SureCN2366488

- AK115788

- 2-Oxazolidinone, 4-methyl-, (4R)-

- (4R)-4-methyl-1,3-oxazolidin-2-one

- (4R)-4-Methyloxazolidine-2-one

- VAJFEOKPKHIPEN-GSVOUGTGSA-N

- FCH852948

- 5441AB

- (R)-4-METHYL-2-OXAZOLIDINONE

- AX8020684

- 4042-43-7

- AKOS006292332

- SCHEMBL2366488

- CS-0158229

- O10180

- EN300-2964855

- A858363

- MFCD06656588

- DS-4296

- DTXSID70370540

-

- MDL: MFCD06656588

- インチ: 1S/C4H7NO2/c1-3-2-7-4(6)5-3/h3H,2H2,1H3,(H,5,6)/t3-/m1/s1

- InChIKey: VAJFEOKPKHIPEN-GSVOUGTGSA-N

- ほほえんだ: O1C(N([H])[C@]([H])(C([H])([H])[H])C1([H])[H])=O

計算された属性

- せいみつぶんしりょう: 101.04800

- どういたいしつりょう: 101.047678466g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 91.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3

- 疎水性パラメータ計算基準値(XlogP): 0.2

じっけんとくせい

- ふってん: 302.6°C at 760 mmHg

- PSA: 38.33000

- LogP: 0.44350

(R)-4-Methyloxazolidin-2-one セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H317-H319

- 警告文: P280-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,2-8°C

(R)-4-Methyloxazolidin-2-one 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(R)-4-Methyloxazolidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A125191-5g |

(R)-4-Methyloxazolidin-2-one |

4042-43-7 | 97% | 5g |

$91.0 | 2025-02-24 | |

| TRC | M336368-10mg |

(R)-4-Methyloxazolidin-2-one |

4042-43-7 | 10mg |

$ 50.00 | 2022-06-03 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R841000-250mg |

(R)-4-Methyloxazolidin-2-one |

4042-43-7 | 97% | 250mg |

664.20 | 2021-05-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R27290-1g |

(R)-4-Methyloxazolidin-2-one |

4042-43-7 | 1g |

¥1066.0 | 2021-09-04 | ||

| TRC | M336368-100mg |

(R)-4-Methyloxazolidin-2-one |

4042-43-7 | 100mg |

$ 115.00 | 2022-06-03 | ||

| Ambeed | A125191-250mg |

(R)-4-Methyloxazolidin-2-one |

4042-43-7 | 97% | 250mg |

$26.0 | 2025-02-24 | |

| Ambeed | A125191-1g |

(R)-4-Methyloxazolidin-2-one |

4042-43-7 | 97% | 1g |

$32.0 | 2025-02-24 | |

| Chemenu | CM120052-5g |

(R)-4-Methyloxazolidin-2-one |

4042-43-7 | 95% | 5g |

$*** | 2023-05-30 | |

| eNovation Chemicals LLC | Y1047104-1g |

(R)-4-Methyloxazolidin-2-one |

4042-43-7 | 97% | 1g |

$75 | 2024-06-07 | |

| abcr | AB333776-1 g |

(R)-4-Methyl-oxazolidin-2-one; . |

4042-43-7 | 1 g |

€297.90 | 2023-07-19 |

(R)-4-Methyloxazolidin-2-one 関連文献

-

Mark E. Bunnage,Anthony J. Burke,Stephen G. Davies,Nicholas L. Millican,Rebecca L. Nicholson,Paul M. Roberts,Andrew D. Smith Org. Biomol. Chem. 2003 1 3708

-

Angelika E. Schneider,Tamara Beisel,Andrej Shemet,Georg Manolikakes Org. Biomol. Chem. 2014 12 2356

4042-43-7 ((R)-4-Methyloxazolidin-2-one) 関連製品

- 16112-59-7(4-Methyl-2-oxazolidinone)

- 4042-35-7((4S)-4-Methyl-2-oxazolidinone)

- 15546-08-4(4-(Hydroxymethyl)oxazolidin-2-one)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:4042-43-7)(R)-4-Methyloxazolidin-2-one

清らかである:99%

はかる:5.0g

価格 ($):229.0